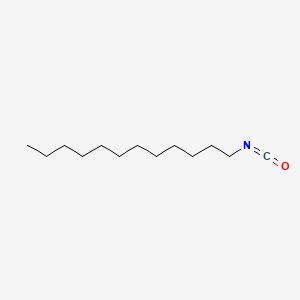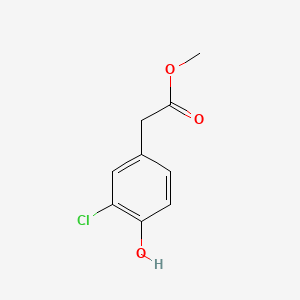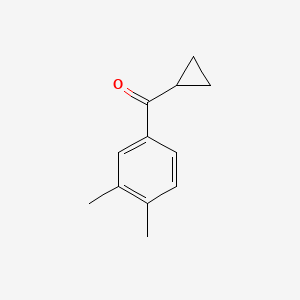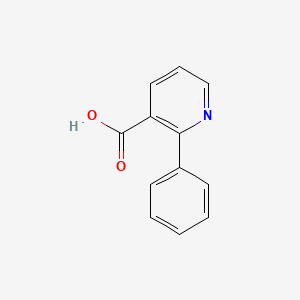
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine typically involves the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one. This process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to achieve high yields and selectivity. For example, the use of Cu/ZnO/γ-Al2O3 catalysts has been reported for the efficient synthesis of amines from biomass-based furan compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, nitrous acid for deamination, and various catalysts for amidation . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deamination of bicyclo[2.2.2]octan-2-yl-amines in acetic acid by nitrous acid results in the formation of classical carbonium ions .
Aplicaciones Científicas De Investigación
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of biodegradable polymers through ring-opening polymerization.
Mecanismo De Acción
The mechanism of action of N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of Trypanosoma brucei and Plasmodium falciparum . The compound’s unique bicyclic structure allows it to interact with various enzymes and receptors, leading to its biological effects.
Comparación Con Compuestos Similares
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine can be compared with other similar compounds, such as:
2-azabicyclo[3.2.2]nonanes: These compounds exhibit higher antiprotozoal activities than 4-aminobicyclo[2.2.2]octanes.
2-oxabicyclo[2.2.2]octane: This compound is used as a bioisostere of the phenyl ring in drug design, leading to improved physicochemical properties.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C12H22N2O/c1-2-11(15-7-1)8-13-12-9-14-5-3-10(12)4-6-14/h10-13H,1-9H2 |
Clave InChI |
KBRMQPKDQYULBL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC2CN3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)






